![molecular formula C14H19N3O2S2 B6427658 N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide CAS No. 2034556-86-8](/img/structure/B6427658.png)
N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide
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Description
N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H19N3O2S2 and its molecular weight is 325.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.09186920 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide, with the CAS number 2034556-86-8, is a complex organic compound notable for its potential biological activities. This compound features a pyrazole ring, a thiophene group, and a cyclopropanesulfonamide moiety, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H19N3O2S with a molecular weight of 325.5 g/mol. The structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C14H19N3O2S |
Molecular Weight | 325.5 g/mol |
CAS Number | 2034556-86-8 |
Chemical Structure | Structure |
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural features exhibit significant anti-inflammatory properties. This compound has been shown to modulate pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential application in treating inflammatory diseases .
2. Antifungal Activity
Studies have highlighted the antifungal properties of pyrazole derivatives. The compound has demonstrated efficacy against various fungal strains, including Candida albicans and Cryptococcus neoformans, showcasing its potential as an antifungal agent .
3. Antitumor Activity
Preliminary findings suggest that this compound may possess antitumor properties. Its mechanism of action could involve the inhibition of tumor cell proliferation through modulation of specific signaling pathways . Research on related pyrazole compounds has indicated their effectiveness in inhibiting cancer cell growth, thus warranting further investigation into this compound's potential in oncology.
The biological activity of this compound likely involves interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The unique structural features of the compound allow it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.
Case Study: Antifungal Evaluation
In a recent study, this compound was evaluated for its antifungal activity against certified strains of Candida albicans and Cryptococcus neoformans. The results indicated a significant reduction in fungal growth at specific concentrations, suggesting its potential as a therapeutic agent in treating fungal infections .
Research Findings on Anti-inflammatory Properties
A comparative analysis of similar compounds revealed that those containing the pyrazole and thiophene moieties exhibited enhanced anti-inflammatory effects. The study demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-10-14(12-5-8-20-9-12)11(2)17(16-10)7-6-15-21(18,19)13-3-4-13/h5,8-9,13,15H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIJCRCUOMKPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2CC2)C)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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